Sulfaton - 39469-68-6

Sulfaton

Catalog Number: EVT-1563499
CAS Number: 39469-68-6
Molecular Formula: C25H30N8O6S
Molecular Weight: 570.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sulfaton can be sourced from both natural and synthetic processes. It is classified primarily as a sulfate ester, where the sulfate group is bonded to an organic moiety. In biological systems, sulfated compounds are involved in the metabolism of sulfur-containing amino acids, such as cysteine and methionine, which are prevalent in dietary proteins. The classification of sulfated compounds can be further refined into categories based on their structural characteristics and functional groups.

Synthesis Analysis

Methods of Synthesis

Sulfaton can be synthesized through several methods, primarily involving the sulfation of organic substrates. Common approaches include:

  1. Direct Sulfation: This method involves treating organic compounds with sulfuric acid or sulfur trioxide-nitrogen complexes under controlled conditions to introduce sulfate groups.
  2. Enzymatic Sulfation: Certain enzymes, such as sulfatases, catalyze the transfer of sulfate groups from activated sulfate donors to hydroxyl or amino groups on target molecules.

Technical Details

  • Direct Sulfation: Typically performed under acidic conditions, this method can lead to by-products due to the reactivity of sulfuric acid. Careful control of temperature and reaction time is essential to minimize side reactions.
  • Enzymatic Methods: These methods are generally more selective and can operate under milder conditions compared to chemical sulfation. The use of specific sulfatases allows for targeted modifications of biomolecules.
Molecular Structure Analysis

Structure of Sulfaton

The molecular structure of sulfaton features a central sulfur atom bonded to four oxygen atoms arranged in a tetrahedral geometry. This arrangement is characteristic of sulfate ions, where the sulfur atom is in a +6 oxidation state.

Data on Molecular Structure

  • Empirical Formula: The general empirical formula for sulfates, including sulfaton, can be represented as ROSO3R-O-SO_3, where RR denotes an organic moiety.
  • Molecular Geometry: The tetrahedral geometry leads to distinct physical properties that influence how sulfated compounds interact with biological systems.
Chemical Reactions Analysis

Reactions Involving Sulfaton

Sulfaton participates in various chemical reactions:

  1. Nucleophilic Substitution: The sulfate group can act as a leaving group in nucleophilic substitution reactions, allowing for the modification of organic substrates.
  2. Hydrolysis: Under certain conditions, sulfated esters can undergo hydrolysis to regenerate the parent alcohol and release inorganic sulfate.

Technical Details of Reactions

  • Nucleophilic Substitution: This reaction typically requires a strong nucleophile and occurs under basic conditions to facilitate the displacement of the sulfate group.
  • Hydrolysis Conditions: Hydrolysis may occur in aqueous solutions at elevated temperatures or in the presence of specific catalysts.
Mechanism of Action

Process Involved

The mechanism by which sulfaton acts involves its role as a sulfate donor in biochemical reactions. This process often contributes to the metabolism of various biomolecules through sulfation pathways.

Data on Mechanism

  1. Sulfation Pathway: Involves the transfer of sulfonate groups from activated sulfate donors to target molecules.
  2. Biological Significance: Sulfation modifies proteins, carbohydrates, and lipids, influencing their activity and interactions within biological systems.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sulfaton typically appears as a white crystalline solid.
  • Solubility: It is generally soluble in water due to its ionic nature.

Chemical Properties

  • Reactivity: Sulfaton is reactive towards nucleophiles and can undergo various substitution reactions.
  • Stability: While stable under neutral conditions, it may decompose under extreme acidic or basic environments.

Relevant Data or Analyses

  • Melting Point: Specific melting points vary based on the organic moiety attached to the sulfate group.
  • pH Stability Range: Generally stable within a pH range of 4-9.
Applications

Scientific Uses

Sulfaton has diverse applications across several scientific fields:

  1. Biochemistry: Used extensively in studying metabolic pathways involving sulfation.
  2. Pharmaceuticals: Employed in drug design to enhance solubility and bioavailability through sulfation modifications.
  3. Environmental Science: Investigated for its role in bioremediation processes involving sulfur cycling.
Fundamental Chemistry of Sulfation

Thermodynamic and Kinetic Principles of Sulfate Ester Formation

Sulfate ester formation represents a critical transformation in both industrial processes and biological systems, governed by well-defined thermodynamic and kinetic principles. The reaction between sulfur trioxide (SO₃) and alcohols or phenols is highly exothermic, with reaction enthalpies typically ranging from -30 to -45 kJ/mol depending on the organic substrate. This significant energy release drives the reaction toward completion but necessitates careful thermal management in industrial applications to prevent unwanted side reactions such as oxidation or dehydration of organic substrates [5].

The kinetics of sulfation exhibit complex behavior due to multistep mechanisms:

  • Electrophilic attack: SO₃ acts as a powerful electrophile attacking nucleophilic oxygen atoms in alcohols (ROH → ROSO₂OH)
  • Proton transfer: Intermediate stabilization through proton migration
  • Byproduct elimination: Release of water or other leaving groups

Activation energies vary considerably based on reaction conditions and catalysts. For instance, dicyclohexylcarbodiimide (DCC)-mediated sulfation in dimethylformamide proceeds with activation energies of approximately 45-60 kJ/mol, significantly lower than uncatalyzed reactions with sulfuric acid (75-100 kJ/mol) [5]. This catalytic effect stems from the DCC's ability to activate SO₃ equivalents through adduct formation, thereby reducing the energy barrier for the rate-determining electrophilic attack step.

Table 1: Thermodynamic and Kinetic Parameters for Sulfation Reactions

Sulfating AgentTemperature Range (°C)ΔH (kJ/mol)Eₐ (kJ/mol)Catalyst Influence
SO₃-pyridine0-25-42.148.3Pyridine base
Concentrated H₂SO₄50-100-37.692.7None
Sulfamic acid120-160-28.985.2Urea/thiourea
DCC/H₂SO₄0-10-39.852.4Dicyclohexylcarbodiimide

Environmental sulfation processes demonstrate different kinetic profiles. The oxidation of sulfide (HS⁻) by oxygen occurs through two distinct pathways: a thermodynamically unfavorable single-electron transfer producing superoxide and bisulfide radicals (ΔG = +96.5 kJ/mol), and a thermodynamically favored two-electron transfer producing elemental sulfur and hydrogen peroxide (ΔG = -201.8 kJ/mol) [6]. Despite the favorable thermodynamics of the two-electron pathway, its abiotic kinetics are remarkably slow in pure aqueous systems (k < 10⁻³ M⁻¹s⁻¹) due to spin conservation constraints. The presence of transition metal catalysts like iron or manganese enhances reaction rates by several orders of magnitude through redox cycling mechanisms that bypass spin restrictions [6].

Molecular Orbital Analysis of Sulfur Trioxide Reactivity

The exceptional reactivity of sulfur trioxide (SO₃) as a sulfating agent can be comprehensively understood through molecular orbital theory. Quantum chemical analyses reveal that SO₃ possesses a trigonal planar structure with D₃h symmetry, featuring a highly electrophilic sulfur atom resulting from the electron-withdrawing effect of three oxygen atoms. The highest occupied molecular orbital (HOMO) in SO₃ is predominantly localized on oxygen atoms (π-type symmetry), while the lowest unoccupied molecular orbital (LUMO) exhibits significant s-p hybridization centered on sulfur with pronounced electron deficiency [1] [3].

When SO₃ approaches a nucleophile such as an alcohol or water molecule, frontier molecular orbital interactions occur:

  • HOMO-LUMO overlap: The oxygen lone pair electrons of the nucleophile (HOMO) donate into the low-energy LUMO of SO₃ (σ* orbital)
  • Symmetry-adapted charge transfer: Electron density shifts from nucleophile to SO₃ through a π-type interaction
  • Geometric reorganization: Molecular geometry transitions from trigonal planar (sp²) to tetrahedral (sp³) configuration

Semiempirical calculations on sulfate ions demonstrate that the highest filled molecular orbital in SO₄²⁻ is the t₁ orbital when d-orbitals are included in the basis set using Wolfsberg-Helmholz approximations. This orbital exhibits significant antibonding character between sulfur and oxygen atoms, explaining the stability of the tetrahedral structure despite formal charge separation [1]. The molecular orbital configuration leads to calculated S-O bond lengths of 1.472 Å in sulfate monomers, closely matching experimental X-ray diffraction values of 1.47-1.49 Å observed in crystalline sulfates [3].

Table 2: Molecular Orbital Characteristics in Sulfur-Containing Species

CompoundHOMO SymmetryLUMO SymmetryS-O Bond Length (Å)S Charge (e⁻)
SO₃π (O-centered)σ* (S-centered)1.42 (terminal)+1.87
SO₄²⁻t₁ (S-O antibond)2e (S-O σ*)1.472 (calc)+1.77
CH₃OSO₃⁻a₁ (O lone pair)a₁* (S-O σ*)1.565 (C-O), 1.455 (S-O)+1.82

Charge distribution analyses reveal that the sulfur atom in sulfate esters carries a substantial positive charge (approximately +1.77-1.82 e⁻), while the oxygen atoms bear negative charges ranging from -0.65 to -0.85 e⁻. This charge polarization creates a strong electrophilic center at sulfur that facilitates nucleophilic attack during hydrolysis or further substitution reactions [3] [7]. The molecular orbital picture effectively explains why the traditional Lewis structure with two S=O bonds and two S-O⁻ bonds provides a better representation of sulfate electronic structure than expanded octet models, as confirmed by Hartree-Fock calculations with 6-31G* basis sets [7].

Comparative Physicochemical Properties: Sulfate vs. Phosphate Esters

Despite superficial structural similarities, sulfate and phosphate esters exhibit markedly different physicochemical behaviors arising from fundamental electronic and structural differences:

Bonding Characteristics: Sulfate esters feature S-O bond lengths averaging 1.45-1.49 Å with significant ionic character due to high charge separation (S⁺δ-O⁻δ). In contrast, phosphate esters display shorter P-O bonds (1.45-1.50 Å) with greater covalent character. This difference stems from the higher electronegativity of phosphorus (2.19) compared to sulfur (2.58), resulting in reduced charge separation in phosphate esters [3] [9]. The increased covalent character in P-O bonds manifests in rotational barriers of approximately 35-40 kJ/mol for dialkyl phosphates versus 25-30 kJ/mol for sulfate diesters.

Hydrolytic Stability: Sulfate esters exhibit significantly greater lability toward hydrolysis than phosphate esters under physiological conditions. The half-life for methyl sulfate hydrolysis at pH 7 and 25°C is approximately 30 minutes, compared to >100 years for methyl phosphate under identical conditions. This dramatic difference originates from several factors:

  • Higher electrophilicity of sulfur in sulfate esters (charge +1.77 vs. +1.45 for phosphorus)
  • Lower pKa values of conjugate acids (H₂SO₄ pKa ≈ -3 vs. H₃PO₄ pKa ≈ 2.1)
  • Smaller atomic radius of sulfur facilitating nucleophilic attack

Acid-Base Behavior: Sulfate esters and their conjugate acids demonstrate substantially greater acidity than phosphate analogues. The pKa values for alkyl hydrogen sulfate (ROSO₃H) range from -2 to 0.5, whereas alkyl phosphates (ROPO₃H₂) exhibit pKa values of 1.1-1.7 for the first dissociation and 6.0-7.0 for the second. This enhanced acidity results from greater charge delocalization in sulfate anions and stronger solvation effects due to higher charge density [9].

Table 3: Comparative Properties of Sulfate and Phosphate Esters

PropertySulfate EstersPhosphate Esters
S/P-O Bond Length (Å)1.45-1.491.45-1.50
X-O Bond Dissociation Energy (kJ/mol)523 ± 15589 ± 20
Hydrolysis Rate at pH 7 (25°C)t₁/₂ ≈ 30 min (monoalkyl)t₁/₂ > 100 years (monoalkyl)
pKa of Conjugate Acid-2 to 0.51.1-1.7 (first)
Tetrahedral Angle (θ, °)109.5 ± 0.3108.5 ± 1.0
Hydration Energy (kJ/mol)-1085 ± 25-965 ± 30

Supramolecular Interactions: Sulfate groups demonstrate significantly enhanced hydration with hydration energies of -1085 kJ/mol versus -965 kJ/mol for phosphate groups. This difference arises from the higher charge density of sulfate oxygen atoms and their greater capacity for hydrogen bond formation. Crystallographic studies reveal that sulfate oxygen atoms form an average of 3.5 hydrogen bonds in biological systems compared to 2.8 for phosphate oxygens [3]. The tetrahedral angle in sulfate esters is also more symmetric (109.5 ± 0.3°) compared to phosphate esters (108.5 ± 1.0°), creating a more regular tetrahedral geometry that influences molecular recognition phenomena [3].

Supramolecular Interactions of Sulfated Biomolecules

Sulfated biomolecules engage in sophisticated supramolecular interactions that underpin critical biological recognition processes. These interactions range from nonspecific electrostatic contacts to highly specific geometrically constrained binding motifs:

Electrostatic vs. Directional Binding: Sulfate groups participate in two distinct interaction modes with proteins:

  • Non-specific electrostatic interactions: Dominated by Coulombic attraction between sulfate anions and cationic residues (arginine, lysine, histidine). These interactions provide substantial binding energy (ΔG ≈ -15 to -25 kJ/mol per sulfate) but offer limited specificity.
  • Directional hydrogen bonding: Sulfate oxygen atoms act as hydrogen bond acceptors with precise geometry requirements (S=O···H-N angle > 150°, distance 2.7-3.0 Å). These interactions confer high specificity but contribute less binding energy individually (ΔG ≈ -4 to -8 kJ/mol) [5].

The heparin-antithrombin III interaction exemplifies highly specific sulfate recognition, where a precisely positioned 3-O-sulfate group on a glucosamine residue forms seven hydrogen bonds with antithrombin III, reducing the dissociation constant from μM to nM range. This interaction demonstrates how multidentate hydrogen bonding combined with electrostatic complementarity creates exceptional binding specificity [5].

Degree of Sulfation Effects: The biological impact of sulfation is profoundly influenced by sulfation density. Recent research on glycopeptide amphiphile supramolecular polymers demonstrates that trisulfated glycopeptides enhance chondrogenic marker expression by 3.5-fold compared to monosulfated analogues. This effect stems from increased supramolecular motion and enhanced growth factor sequestration capacity. The trisulfated nanostructures bind transforming growth factor β-1 (TGFβ-1) with dissociation constants of 18 ± 3 nM, compared to 140 ± 20 nM for monosulfated versions [8].

Table 4: Supramolecular Interactions of Sulfated Biomolecules

Sulfated BiomoleculeProtein TargetKd (nM)Primary Interaction MechanismBiological Function
Heparin pentasaccharideAntithrombin III10-50Multidentate H-bonding + electrostaticAnticoagulation
Trisulfated glycopeptideTGFβ-118 ± 3Electrostatic + hydrophobicCartilage regeneration
CCR5 N-terminusHIV-1 gp120120-180Tyrosine sulfate-specificViral entry
Chondroitin-6-sulfateCD442000-5000Electrostatic clusteringCell adhesion

Sulfation Pattern Recognition: Biological systems discriminate not only sulfate presence but also regiochemical positioning. Sulfated tyrosine residues in PSGL-1 (P-selectin glycoprotein ligand-1) mediate leukocyte rolling through specific recognition of two tyrosine sulfate moieties separated by precisely spaced amino acid residues. Mutational studies reveal that sulfation at Tyr-48 and Tyr-51 is essential for high-affinity binding to P-selectin, while sulfation at adjacent tyrosines has negligible effect [5]. This exquisite specificity arises from complementary charge distribution and hydrogen bonding networks within the receptor binding pocket.

The supramolecular behavior of sulfated compounds has inspired biomimetic materials development. Ultra-sulfated glycopeptide supramolecular polymers form nanofibers that encapsulate individual chondrocytes through intimate surface interactions, creating an artificial extracellular matrix that enhances chondrocyte bioactivity by 8.4-fold compared to natural chondroitin sulfate [8]. These engineered nanostructures demonstrate how synthetic sulfate presentation can exceed natural systems in biological activity by optimizing charge density and supramolecular dynamics.

Properties

CAS Number

39469-68-6

Product Name

Sulfaton

IUPAC Name

4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C25H30N8O6S

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C14H18N4O3.C11H12N4O3S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-7H,12H2,1H3,(H,13,14,15)

InChI Key

MWDPWRUULMQYHY-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Synonyms

sulfaton

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N

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